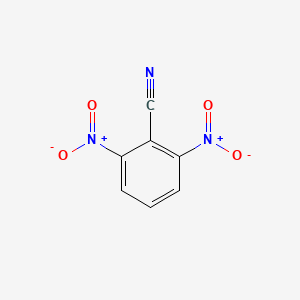![molecular formula C35H43N5O B1208051 3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol CAS No. 63209-34-7](/img/structure/B1208051.png)
3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dtxsid40979221 is a natural product found in Strychnos usambarensis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Preparation Techniques : The compound can be synthesized through methods involving isomerization and electrophilic center closure onto the indole α-position. This technique is significant for creating compounds within the Iboga alkaloid family (Allen, Gaskell, & Joule, 1971).
- Chemical Structure Analysis : Research has explored the chemical structure and epimeric relationships in similar compounds, which is crucial for understanding their chemical behavior and potential applications (Tavernier et al., 1987).
- Synthesis of Derivatives : Studies have focused on the stereoselective synthesis of derivatives, providing key intermediates for the preparation of specific alkaloid types (Lounasmaa et al., 1996).
Potential Applications in Natural Products and Alkaloids
- Alkaloid Research : The compound forms part of the structural basis for various indole alkaloids, leading to potential applications in the study and synthesis of naturally occurring plant alkaloids (Yoneda, 1965).
- Synthetic Studies : Synthetic studies of the compound and its derivatives aid in understanding the stereochemistry of certain alkaloids, which is critical for their potential medicinal applications (Lounasmaa & Jokela, 1978).
Additional Research Perspectives
- Optical Activity Studies : Research into the synthesis of optically active indole derivatives using this compound provides insights into the stereochemistry of related compounds (Yamada & Kunieda, 1967).
- Novel Synthesis Routes : Studies have also focused on developing new synthesis routes for related compounds, demonstrating the versatility and importance of this compound in synthetic chemistry (Hwang, Chen, & Gu, 1979).
Propiedades
Número CAS |
63209-34-7 |
|---|---|
Nombre del producto |
3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol |
Fórmula molecular |
C35H43N5O |
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
3-ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol |
InChI |
InChI=1S/C35H43N5O/c1-4-21-20-40-17-14-26-24-11-12-31(41)32(28-10-7-15-38(28)2)35(24)37-34(26)30(40)19-22(21)18-29-33-25(13-16-39(29)3)23-8-5-6-9-27(23)36-33/h4-6,8-9,11-12,21-22,28-30,36-37,41H,1,7,10,13-20H2,2-3H3 |
Clave InChI |
PHLJPJICTIGOKC-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O |
SMILES canónico |
CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O |
Sinónimos |
strychnopentamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



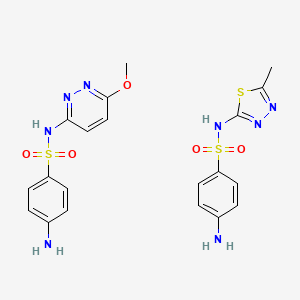
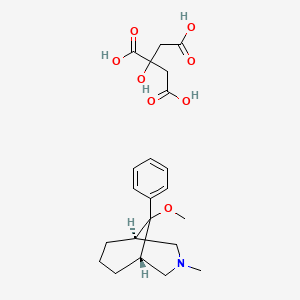
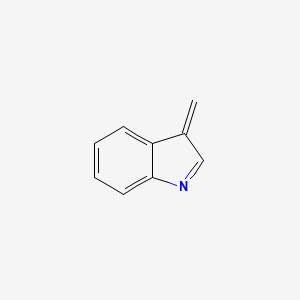
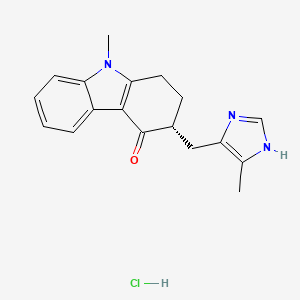


![7-[3-Hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1207982.png)





